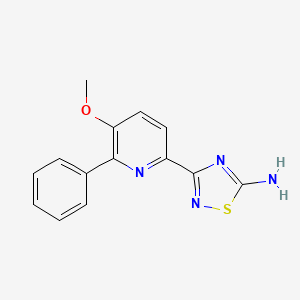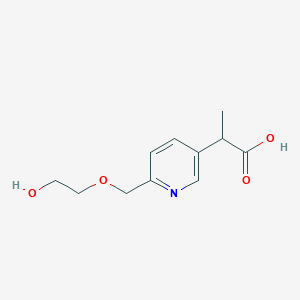
N-(3-methoxy-4-(4-methylpyrimidin-5-yl)phenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxy-4-(4-methylpyrimidin-5-yl)phenyl)methanesulfonamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a methoxy group, a methylpyrimidinyl group, and a methanesulfonamide group, which contribute to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxy-4-(4-methylpyrimidin-5-yl)phenyl)methanesulfonamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions: N-(3-methoxy-4-(4-methylpyrimidin-5-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group or the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
科学研究应用
Chemistry: In chemistry, N-(3-methoxy-4-(4-methylpyrimidin-5-yl)phenyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound may be used as a tool to study enzyme inhibition, protein interactions, and cellular pathways. Its ability to interact with specific biological targets makes it valuable for understanding various biological processes.
Medicine: In medicine, this compound has potential applications as a therapeutic agent. It may be investigated for its efficacy in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials, catalysts, and chemical processes. Its versatility and reactivity make it a valuable component in various industrial applications.
作用机制
The mechanism of action of N-(3-methoxy-4-(4-methylpyrimidin-5-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
相似化合物的比较
- N-(2-methyl-5-[(6-phenylpyrimidin-4-yl)amino]phenyl)methanesulfonamide
- N-(2-(5-fluoro-2-(2-methoxy-4-morpholinophenylamino)pyrimidin-4-ylamino)phenyl)methanesulfonamide
Uniqueness: N-(3-methoxy-4-(4-methylpyrimidin-5-yl)phenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C13H15N3O3S |
|---|---|
分子量 |
293.34 g/mol |
IUPAC 名称 |
N-[3-methoxy-4-(4-methylpyrimidin-5-yl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C13H15N3O3S/c1-9-12(7-14-8-15-9)11-5-4-10(6-13(11)19-2)16-20(3,17)18/h4-8,16H,1-3H3 |
InChI 键 |
HQBVJCCSSWYXRN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=NC=C1C2=C(C=C(C=C2)NS(=O)(=O)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(4-fluorophenyl)methylamino]-1,3-thiazole-5-carboxylate](/img/structure/B13888859.png)

![4-amino-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13888867.png)






![4-Hydroxy-9-thia-1-azaspiro[5.5]undecan-2-one](/img/structure/B13888910.png)




